N~2~-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-bromobenzylamine: This can be achieved by reacting 4-bromobenzyl chloride with ammonia or an amine.
Synthesis of 4-methoxyphenylamine: This involves the reduction of 4-methoxynitrobenzene using a suitable reducing agent like hydrogen in the presence of a catalyst.
Coupling with glycine derivative: The 4-bromobenzylamine and 4-methoxyphenylamine are then coupled with a glycine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycinamide core.
Introduction of phenylsulfonyl group: Finally, the phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl, methoxyphenyl, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromobenzyl)-N-(4-hydroxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromobenzyl group can enhance its reactivity in substitution reactions, while the methoxyphenyl and phenylsulfonyl groups can influence its solubility and binding interactions.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-20-13-11-19(12-14-20)24-22(26)16-25(15-17-7-9-18(23)10-8-17)30(27,28)21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJWGKUSCAESIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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